Cas no 905818-85-1 (Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-)
905818-85-1 structure
Product Name:Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-
CAS No:905818-85-1
MF:C21H19N3O3
MW:361.393864870071
CID:788583
PubChem ID:11523362
Update Time:2025-04-19
Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- Chemical and Physical Properties
Names and Identifiers
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- Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-
- 4-[(benzylamino)methyl]-N-(2-nitrophenyl)benzamide
- DTXSID70468032
- 905818-85-1
-
- Inchi: 1S/C21H19N3O3/c25-21(23-19-8-4-5-9-20(19)24(26)27)18-12-10-17(11-13-18)15-22-14-16-6-2-1-3-7-16/h1-13,22H,14-15H2,(H,23,25)
- InChI Key: QWTWYLUFDZJRSA-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)CNCC1C=CC=CC=1)NC1C=CC=CC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 361.14264148g/mol
- Monoisotopic Mass: 361.14264148g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 480
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 87Ų
Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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